molecular formula C7H5FINO2 B13439370 4-Fluoro-2-iodopyridine-6-acetic acid

4-Fluoro-2-iodopyridine-6-acetic acid

Cat. No.: B13439370
M. Wt: 281.02 g/mol
InChI Key: MCQSJMFUPVHVFZ-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodopyridine-6-acetic acid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of fluorine atoms, which are strong electron-withdrawing substituents. These compounds have reduced basicity and are generally less reactive than their chlorinated and brominated analogues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-iodopyridine-6-acetic acid can be achieved through various methods. One common approach involves the reaction of the corresponding pyridine derivative with fluorinating agents such as F₂/N₂ in the presence of a strong acid . Another method includes the use of N-Fluoropyridinium salts as efficient precursors .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale reactions using fluorinating reagents and catalysts to achieve high yields and purity. The process may include steps such as halogen-metal exchange, borylation, and palladium-catalyzed cross-coupling reactions .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-iodopyridine-6-acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different functionalized derivatives .

Scientific Research Applications

4-Fluoro-2-iodopyridine-6-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a radiolabeled imaging agent due to the presence of fluorine.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Fluoro-2-iodopyridine-6-acetic acid involves its interaction with molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to various biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-iodopyridine
  • 3-Fluoro-4-iodopyridine
  • 4-Fluoro-2-methoxyphenylboronic acid

Uniqueness

4-Fluoro-2-iodopyridine-6-acetic acid is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties.

Properties

Molecular Formula

C7H5FINO2

Molecular Weight

281.02 g/mol

IUPAC Name

2-(4-fluoro-6-iodopyridin-2-yl)acetic acid

InChI

InChI=1S/C7H5FINO2/c8-4-1-5(3-7(11)12)10-6(9)2-4/h1-2H,3H2,(H,11,12)

InChI Key

MCQSJMFUPVHVFZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CC(=O)O)I)F

Origin of Product

United States

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